ethyl 5-nitro-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-nitro-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C6H7N3O4
. It has a molecular weight of 185.14 . The compound is white to yellow solid in its physical form .
Synthesis Analysis
The synthesis of ethyl 5-nitro-1H-pyrazole-3-carboxylate and similar compounds has been studied . The synthetic route for the title compound is shown in the Scheme 1 .
Molecular Structure Analysis
The optimal structure of the molecule was calculated using density functional theory (DFT) calculations and compared with the X-ray diffraction data . The results of conformational analysis revealed that the optimized molecular structure obtained from DFT calculations was equivalent to that obtained from X-ray diffraction analysis .
Chemical Reactions Analysis
Pyrazole derivatives, such as ethyl 5-nitro-1H-pyrazole-3-carboxylate, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Physical And Chemical Properties Analysis
Ethyl 5-nitro-1H-pyrazole-3-carboxylate has a molecular weight of 185.14 . It is a white to yellow solid . The compound is stored at room temperature .
Scientific Research Applications
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Medicinal Chemistry
- Pyrazole derivatives, including ethyl 5-nitro-1H-pyrazole-3-carboxylate, are extensively used in medicinal chemistry .
- They have diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
- The synthesis methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
- The results of these studies have shown that pyrazole derivatives have significant potential in the treatment of various diseases .
-
Synthesis of Novel Anti-inflammatory Agents
- Pyrazole derivatives are also used in the synthesis of novel anti-inflammatory agents .
- Non-steroidal anti-inflammatory drugs have some side effects, mainly gastric irritation and gastric ulceration during the treatment of inflammation .
- The current study deals with the synthesis and pharmacological evaluation of a series of novel pyrazole derivatives as anti-inflammatory agents .
- The results of these studies have shown that these novel pyrazole derivatives can potentially be used as effective anti-inflammatory agents with fewer side effects .
-
Organic Synthesis
-
Agrochemistry
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Coordination Chemistry and Organometallic Chemistry
-
Synthesis of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids
-
Storage and Safety
-
Synthesis of Highly Potent Agonists of GPR109b
-
Indole Derivatives
- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- This has created interest among researchers to synthesize a variety of indole derivatives .
Safety And Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
properties
IUPAC Name |
ethyl 5-nitro-1H-pyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-2-13-6(10)4-3-5(8-7-4)9(11)12/h3H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZZJCBTYCCHNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361574 | |
Record name | ethyl 5-nitro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-nitro-1H-pyrazole-3-carboxylate | |
CAS RN |
39846-84-9 | |
Record name | Ethyl 5-nitro-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39846-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 5-nitro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 39846-84-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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